N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide, also known as MLN-4760, is a small-molecule inhibitor of the proteasome. Proteasomes are cellular complexes responsible for degrading proteins that are no longer needed or that are damaged. MLN-4760 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide works by inhibiting the activity of the proteasome, which leads to the accumulation of proteins that are no longer needed or that are damaged. This accumulation of proteins can lead to cell death, which is why this compound has shown promise as an anticancer agent. In addition, this compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, which is a mechanism by which the body eliminates damaged or abnormal cells. This compound has also been shown to inhibit the production of several pro-inflammatory cytokines, which are molecules that play a key role in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide is that it is a small molecule, which makes it easier to study than larger molecules such as proteins. In addition, this compound has been extensively studied in both in vitro and in vivo models, which has provided a wealth of data on its mechanism of action and potential therapeutic applications. One limitation of this compound is that it is not selective for the proteasome, and can also inhibit other cellular processes, which may limit its therapeutic potential.
Future Directions
For research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide include further optimization of the compound to improve its selectivity and reduce its toxicity. In addition, studies are needed to determine the optimal dosing and administration of this compound for different diseases and patient populations. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond cancer and inflammatory disorders.
Scientific Research Applications
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including multiple myeloma, lymphoma, and solid tumors. This compound has also been studied for its potential use in treating autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-26-9-11-27(12-10-26)21-8-7-18(15-20(21)24)25-23(28)19-13-16-5-3-4-6-17(16)14-22(19)29-2/h3-8,13-15H,9-12H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZVTYGBLGDINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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